REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8](Br)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C([Mg]Cl)(C)C.[Mg].ClC(C)C.CN(C)CCOCCN(C)C.C[O:33][B:34](OC)[O:35]C>O1CCCC1>[F:1][C:2]1[CH:9]=[C:8]([B:34]([OH:35])[OH:33])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]
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Name
|
|
Quantity
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12.5 kg
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Type
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reactant
|
Smiles
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FC1=C(C#N)C=CC(=C1)Br
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(C)[Mg]Cl
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Name
|
|
Quantity
|
30 L
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
1.8 kg
|
Type
|
reactant
|
Smiles
|
[Mg]
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Name
|
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Quantity
|
7.2 kg
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Type
|
reactant
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Smiles
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ClC(C)C
|
Name
|
|
Quantity
|
11 kg
|
Type
|
reactant
|
Smiles
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CN(CCOCCN(C)C)C
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Name
|
|
Quantity
|
9 kg
|
Type
|
reactant
|
Smiles
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COB(OC)OC
|
Name
|
|
Quantity
|
20 L
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
16 (± 4) °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was then stirred at 12-20° C. for an additional 2 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
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STIRRING
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Details
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The reaction mixture was stirred at 7-16° C. for 40 min
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Duration
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40 min
|
Type
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CUSTOM
|
Details
|
the reaction mixture was quenched with 1 N aqueous hydrochloric acid (HCl, 35 Kg) at room temperature
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Type
|
EXTRACTION
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Details
|
The quenched aqueous reaction mixture was then extracted with ethyl acetate (EtOAc, 4×35 L)
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Type
|
WASH
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Details
|
The combined organic extracts were washed with water (50 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate (MgSO4)
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Type
|
CONCENTRATION
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Details
|
concentrated under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual solids were then recrystallized from acetonitrile (20 L) and hexanes (45 L)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1C#N)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 kg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |